10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a benzodiazepine core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. The incorporation of the benzodioxole group adds to the compound’s potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazepine core and the introduction of the benzodioxole group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Benzodioxole Introduction: Incorporation of the benzodioxole moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or benzodiazepine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core is known to enhance the effect of the neurotransmitter GABA, leading to increased inhibitory signaling and resulting in sedative and anxiolytic effects. The benzodioxole group may further modulate these interactions, potentially enhancing the compound’s efficacy or selectivity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties in addition to anxiolytic effects.
Uniqueness
10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the benzodioxole group, which may confer additional biological activity or selectivity compared to other benzodiazepines. This structural feature could potentially lead to new therapeutic applications or improved pharmacokinetic properties.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-acetyl-6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H24N2O4/c1-14(27)26-18-7-5-4-6-16(18)25-17-11-24(2,3)12-19(28)22(17)23(26)15-8-9-20-21(10-15)30-13-29-20/h4-10,23,25H,11-13H2,1-3H3 |
InChI Key |
ICHJCXINUHPOBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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